4-(6-Bromo-4-phenylquinolin-2-yl)phenol
Description
Significance of the Quinoline (B57606) Scaffold in Organic and Materials Chemistry Research
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in modern chemical research. Its rigid, aromatic structure provides a robust framework for the development of novel compounds with tailored properties. In organic chemistry, quinoline and its derivatives are pivotal intermediates and target molecules in a multitude of synthetic endeavors. The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules.
In the realm of materials chemistry, the quinoline moiety is integral to the design of advanced materials. Its electron-deficient nature and planar structure contribute to unique photophysical and electronic properties. Consequently, quinoline derivatives are investigated for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. Certain derivatives are also explored as ligands in coordination chemistry, forming stable complexes with metal ions that can be used in catalysis and the development of new materials with specific magnetic or optical characteristics.
Overview of Derivatized Quinolines in Scientific Inquiry
The functionalization of the basic quinoline structure gives rise to a vast library of derivatized quinolines, each with distinct chemical and physical properties. Scientific inquiry into these derivatives is broad, spanning medicinal chemistry, agrochemicals, and sensor technology. The introduction of different substituents onto the quinoline core can dramatically alter a molecule's biological activity and physical characteristics.
For example, the position and nature of substituents, such as halogens like bromine, can influence the photophysical and photochemical properties of the molecule. rsc.org Phenyl-substituted quinolines are another significant class, often synthesized through methods like the Doebner reaction, and are investigated for a range of applications, including their potential as antibacterial agents. nih.gov Furthermore, 2-substituted quinolines have emerged from ethnopharmacological studies as a promising source of new drug candidates for treating parasitic diseases like leishmaniasis. nih.gov The strategic placement of hydroxyl (-OH) groups, as seen in the subject compound, can also impart important properties, including the potential for hydrogen bonding and acting as a precursor for further chemical modification.
Research Context of 4-(6-Bromo-4-phenylquinolin-2-yl)phenol within Quinoline Chemistry
Within the extensive family of quinoline derivatives, this compound (CAS Number: 202192-66-3) has been identified as a compound with notable potential in several areas of chemical research. evitachem.com Its structure is characterized by three key functionalizations of the quinoline core: a bromine atom at the 6-position, a phenyl group at the 4-position, and a hydroxyphenyl group at the 2-position. This specific combination of substituents places it at the intersection of several important research avenues.
The compound serves as a critical building block in organic synthesis, providing a complex and functionalized core for the construction of more elaborate molecules. Its structure is also suited for use as a ligand in coordination chemistry, where it can form complexes with various metal ions. In the field of materials science, it is utilized in the development of advanced materials such as specialized polymers and coatings. Furthermore, in medicinal chemistry, this compound has been explored for its potential therapeutic applications, with investigations into its anticancer properties and its ability to interact with specific molecular targets to potentially inhibit tumor growth.
The table below summarizes the primary research applications identified for this specific quinoline derivative.
| Research Area | Application of this compound |
| Organic Synthesis | Serves as a key building block for more complex molecules. |
| Coordination Chemistry | Acts as a ligand to form complexes with metal ions for catalysis and materials science. |
| Materials Science | Utilized in the development of advanced polymers and coatings. |
| Medicinal Chemistry | Investigated for potential anticancer properties and as a therapeutic agent. |
To illustrate the synthetic context, the following table presents data on the synthesis of related 2-phenyl-quinoline-4-carboxylic acid derivatives, showcasing typical reaction outcomes in this class of compounds.
Table 1: Synthesis of Analogous 2-Phenyl-quinoline-4-carboxylic Acid Derivatives This table shows representative data for compounds structurally related to the article's subject to illustrate common synthetic methodologies.
| Starting Materials | Reaction | Product | Yield (%) |
| Aniline (B41778), 2-Nitrobenzaldehyde, Pyruvic Acid | Doebner Reaction | 2-(2-Nitrophenyl)-quinoline-4-carboxylic acid | - |
| Product from above | Amidation | N-(3-(Dimethylamino)propyl)-2-(2-nitrophenyl)quinoline-4-carboxamide | - |
| Product from above | Reduction of Nitro Group | N-(3-(Dimethylamino)propyl)-2-(2-aminophenyl)quinoline-4-carboxamide | 92% |
Data adapted from a study on the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives. nih.gov
Properties
IUPAC Name |
4-(6-bromo-4-phenylquinolin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(23-20)15-6-9-17(24)10-7-15/h1-13,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSQDMJPNGOVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of 4 6 Bromo 4 Phenylquinolin 2 Yl Phenol and Analogues
Advanced Synthetic Approaches to the Quinolone Core Structure
The quinoline (B57606) scaffold is a fundamental component of many biologically active compounds, and its synthesis has been a subject of intense research. ias.ac.inresearchgate.net Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, which has spurred the development of more efficient and environmentally benign alternatives. researchgate.netnih.govnih.govresearchgate.net
Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules like quinoline derivatives in a single, efficient step from three or more reactants. rsc.orgrsc.orgresearchgate.net This approach is characterized by high atom economy and operational simplicity, minimizing waste and intermediate separation steps. rsc.orgresearchgate.net MCRs enable the rapid generation of diverse molecular libraries for various applications, including drug discovery and materials science. rsc.orgrsc.org
Several named MCRs are successfully used for quinoline synthesis. The Povarov reaction, for instance, typically involves an inverse electron-demand Diels-Alder reaction between an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. nih.govrsc.orgrsc.org Other notable MCRs include the Gewald and Ugi reactions, which have also been adapted for creating diverse quinoline structures. rsc.orgrsc.org These reactions allow for the introduction of various functional groups and substitution patterns, providing a versatile platform for synthesizing complex quinoline scaffolds. rsc.org
Table 1: Examples of Multicomponent Reactions in Quinoline Synthesis
| Reaction Name | Typical Reactants | Key Features |
|---|---|---|
| Povarov Reaction | Aryl amine, Aldehyde, Activated alkene/alkyne | Forms tetrahydroquinoline or quinoline derivatives; proceeds via aza-Diels-Alder reaction. nih.govrsc.orgrsc.org |
| Doebner Reaction | Aniline (B41778), Aldehyde, Pyruvic acid | Yields 2-substituted quinoline-4-carboxylic acids. nih.gov |
| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde, Compound with a reactive α-methylene group | A versatile method for producing polysubstituted quinolines. nih.govresearchgate.net |
Catalysis plays a pivotal role in modern organic synthesis, offering milder and more selective pathways to quinoline derivatives. Both Brønsted acids and transition metal complexes have been extensively used to facilitate the construction of the quinoline core.
Brønsted Acid Catalysis: Brønsted acids are effective catalysts for several quinoline synthesis reactions, often enabling metal- and solvent-free conditions. rsc.orgrsc.org Catalysts like p-toluenesulfonic acid (TsOH·H₂O) have been successfully employed in the Friedländer synthesis, which involves the condensation of 2-aminoaryl ketones with β-ketoesters or ketones to yield polysubstituted quinolines. nih.govtandfonline.com These acid-catalyzed methods are valued for their operational simplicity, mild reaction conditions, and often excellent yields. tandfonline.com They can tolerate a variety of functional groups, including methyl, fluoro, chloro, bromo, and methoxy (B1213986) groups on the benzene (B151609) ring. rsc.orgrsc.org
Transition Metal Catalysis: Transition-metal-catalyzed reactions have become a dominant strategy for synthesizing complex heterocyclic compounds, including quinolines. ias.ac.in Catalysts based on metals such as palladium (Pd), copper (Cu), iron (Fe), ruthenium (Ru), and rhodium (Rh) have been developed to overcome the limitations of traditional methods, which often require harsh conditions and have limited substrate scope. ias.ac.inresearchgate.net These catalytic systems can construct complex molecular libraries from readily available starting materials. ias.ac.in For example, copper-catalyzed one-pot methods involving the reaction of anilines and aldehydes have been shown to be efficient, using molecular oxygen as an economical and convenient oxidant. ias.ac.in Similarly, palladium-catalyzed reactions provide a straightforward route to various substituted quinolines. organic-chemistry.org
Table 2: Comparison of Catalytic Systems in Quinoline Synthesis
| Catalyst Type | Example Catalyst | Typical Reaction | Advantages |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (TsOH) | Friedländer Synthesis, Skraup Reaction | Metal-free, often solvent-free, mild conditions, operational simplicity. nih.govrsc.orgtandfonline.com |
| Transition Metal | Copper (Cu) salts | One-pot C-H functionalization | High efficiency, use of economical oxidants (O₂), good functional group tolerance. ias.ac.in |
| Transition Metal | Palladium (Pd) complexes | Cross-coupling reactions, aerobic oxidative aromatization | Versatile for forming C-C and C-N bonds, high yields. organic-chemistry.org |
| Transition Metal | Iron (Fe) salts | Annulation reactions | Inexpensive, environmentally friendly catalyst. organic-chemistry.org |
In recent years, there has been a significant shift towards developing environmentally friendly or "green" synthetic methods for quinoline derivatives. researchgate.netresearchgate.net These strategies focus on minimizing waste, reducing the use of hazardous solvents and reagents, and lowering energy consumption. researchgate.net Key aspects of greener quinoline synthesis include the use of nanocatalysts, alternative energy sources like microwaves, and benign solvents such as water or ethanol. nih.govresearchgate.netresearchgate.net
Nanocatalysts offer unique properties such as high surface area and reactivity, making them highly efficient for quinoline synthesis. nih.gov They can often be recovered and reused multiple times without a significant loss of activity, adding to the sustainability of the process. nih.gov Microwave-assisted synthesis has also gained traction as it can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.nettandfonline.com Furthermore, performing reactions in water or ethanol, or under solvent-free conditions, significantly reduces the environmental impact associated with volatile organic solvents. nih.govresearchgate.net
Targeted Functionalization and Derivatization Strategies
Once the quinoline core is assembled, specific functional groups must be introduced at desired positions to yield the final target compound, 4-(6-bromo-4-phenylquinolin-2-yl)phenol. This involves targeted bromination and the introduction of the phenolic moiety.
The introduction of a bromine atom at the C6 position of the quinoline ring is a crucial step. Bromo-quinolines are valuable intermediates as the bromine atom can be readily transformed into other functional groups via cross-coupling reactions. rsc.org The synthesis of 6-bromoquinolines typically starts from a correspondingly substituted aniline, such as 4-bromoaniline (B143363). rsc.orgresearchgate.netatlantis-press.com
One common route involves the reaction of 4-bromoaniline with reagents like diethyl 2-(ethoxymethylene)malonate or meldrum's acid, followed by a high-temperature cyclization step in a high-boiling solvent like diphenyl ether. rsc.orgresearchgate.netatlantis-press.com This sequence yields a 6-bromoquinolin-4-ol (B142416) intermediate. researchgate.netatlantis-press.com The hydroxyl group can then be converted to a better leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃), to facilitate further functionalization. atlantis-press.comgoogle.com
Direct bromination of a pre-formed quinoline ring is also possible using brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂). rsc.orggoogle.com The position of bromination is directed by the existing substituents on the ring. For instance, the electrophilic bromination of tetrahydroquinolines can be achieved with NBS, which also acts as an oxidant to dehydrogenate the ring system in a one-pot reaction. rsc.org
Table 3: Reagents for the Synthesis of 6-Bromoquinoline Intermediates
| Starting Material | Reagent(s) | Intermediate Formed | Reference(s) |
|---|---|---|---|
| 4-Bromoaniline | Diethyl 2-(ethoxymethylene)malonate, Ph₂O | 6-bromo-4-hydroxyquinoline-3-carboxylate | rsc.org |
| 4-Bromoaniline | Meldrum's acid, Triethyl orthoformate, Ph₂O | 6-bromoquinolin-4-ol | researchgate.netatlantis-press.com |
| 6-Bromoquinolin-4-ol | Phosphorus oxychloride (POCl₃) | 6-bromo-4-chloroquinoline | atlantis-press.comgoogle.com |
The final key structural feature is the 4-hydroxyphenyl (phenol) group at the C2 position of the quinoline ring. Attaching aryl groups to the quinoline core is typically accomplished through transition-metal-catalyzed cross-coupling reactions. google.com
A plausible and widely used method for this transformation is the Suzuki coupling reaction. This reaction involves coupling an organoboron compound, such as 4-hydroxyphenylboronic acid, with a halo-quinoline, like a 2-chloro- or 2-bromoquinoline (B184079) derivative, in the presence of a palladium catalyst. google.com This approach is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules. google.com The synthesis of various 2-aryl-quinoline derivatives has been reported using such cross-coupling strategies. organic-chemistry.org The functionalization of natural phenols to enhance their biological activity is a common strategy, and linking them to heterocyclic scaffolds like quinoline can lead to novel properties. nih.govnih.gov
Diversification at Phenyl and Quinoline Moieties
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. Diversification strategies typically target the phenyl ring at the 4-position, the phenolic hydroxyl group, and the bromine-substituted quinoline core. These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry.
Phenyl Ring Substitution: The phenyl group at the C4 position of the quinoline can be readily diversified by employing variously substituted benzaldehydes or acetophenones in the initial synthesis. For instance, in syntheses resembling the Doebner or Doebner-von Miller reactions, substituted anilines can be reacted with substituted benzaldehydes and pyruvic acid to introduce a range of functionalities onto the C4-phenyl ring. nih.govfrontiersin.org Modifications can include the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, fluoro, nitro) to modulate the electronic properties of the molecule.
Quinoline Core Modification: The quinoline nucleus itself provides several avenues for diversification. The bromine atom at the C6 position is a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing the introduction of aryl, alkynyl, or amino substituents, respectively. Furthermore, the synthesis can begin with different substituted anilines to alter the substitution pattern on the benzo-fused portion of the quinoline ring system. For example, using an aniline with a different halogen or an alkyl group instead of 4-bromoaniline would result in a corresponding C6-substituted analogue. atlantis-press.comresearchgate.net
Phenolic Group Derivatization: The hydroxyl group on the C2-phenyl moiety is another key site for modification. It can be alkylated to form ethers or acylated to form esters, which can alter the compound's solubility, hydrogen bonding capability, and metabolic stability. These derivatizations are typically achieved under standard conditions, for example, by reacting the parent phenol (B47542) with alkyl halides or acid chlorides in the presence of a base.
Research has demonstrated the synthesis of various substituted 2-(4-phenylquinolin-2-yl)phenols, showcasing diversification with halogens like chlorine, bromine, and fluorine at different positions on the phenyl and quinoline rings. researchgate.netresearchgate.net
Reaction Mechanism Elucidation for Key Synthetic Transformations
The synthesis of the this compound scaffold relies on classical quinoline synthesis reactions, primarily the Friedländer annulation or related condensation reactions. Understanding the mechanisms of these transformations is essential for controlling regioselectivity and optimizing reaction efficiency.
The most pertinent synthetic route to this class of compounds is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone). nih.govorganic-chemistry.org
The mechanism proceeds through the following key steps:
Schiff Base Formation: The reaction initiates with the formation of a Schiff base (or an enamine) intermediate. The amino group of the 2-aminoaryl ketone (e.g., 2-amino-5-bromobenzophenone) nucleophilically attacks the carbonyl carbon of the other reactant (e.g., 1-(4-hydroxyphenyl)ethan-1-one). This is followed by dehydration to form the imine. iipseries.org
Aldol-type Condensation: A base or acid catalyst then facilitates an intramolecular aldol-type condensation. The α-carbon of the ketone moiety of the Schiff base intermediate is deprotonated, forming an enolate, which then attacks the imine carbon. organic-chemistry.org
Cyclization and Dehydration: The subsequent cyclization forms a heterocyclic ring. The final step is a dehydration (aromatization) step, which expels a molecule of water to yield the stable, aromatic quinoline ring system. uop.edu.pk
While the Diels-Alder reaction is not the primary route for this specific structure, a related transformation, the Povarov reaction (an aza-Diels-Alder reaction), can be used to synthesize substituted quinolines. iipseries.org This typically involves the reaction of an aniline, an aldehyde, and an activated alkene.
Oxidation is a critical step in other quinoline syntheses like the Skraup and Doebner-von Miller reactions. uop.edu.pknih.gov In these methods, an aniline is reacted with α,β-unsaturated carbonyl compounds (which can be formed in situ, for example, from glycerol (B35011) in the Skraup synthesis). The mechanism involves conjugate addition of the aniline, followed by acid-catalyzed cyclization to form a dihydroquinoline intermediate. This intermediate is then oxidized by an oxidizing agent (like nitrobenzene) to furnish the aromatic quinoline product. uop.edu.pk
The parent molecule, this compound, is achiral and does not possess any stereocenters. Therefore, its synthesis from achiral precursors does not typically involve stereochemical challenges.
However, stereochemistry becomes a critical consideration when synthesizing chiral analogues or derivatives. rsc.org Chirality can be introduced into the molecule in several ways:
Use of Chiral Starting Materials: Employing a chiral ketone or a chiral aniline derivative as a starting material would lead to the formation of chiral products.
Asymmetric Catalysis: An asymmetric synthesis approach could be used, for instance, in a catalytic asymmetric Povarov reaction to control the stereochemistry of newly formed chiral centers.
Derivatization of the Scaffold: Introducing chiral substituents onto the quinoline or phenyl rings would result in chiral molecules.
In the synthesis of complex, chiral natural products containing a quinoline core, controlling the absolute configuration is paramount. researchgate.net The stereochemistry of such products is often confirmed using advanced analytical techniques, including X-ray crystallography and chiral chromatography. rsc.orgrsc.org For any synthesized chiral analogue of this compound, the determination of enantiomeric excess (ee) and absolute configuration would be necessary.
Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols
The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of quinoline derivatives. The Friedländer annulation, being a cornerstone method, has been the subject of extensive optimization studies. nih.govresearchgate.net Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and reaction time.
Lewis acids and Brønsted acids are commonly employed as catalysts to promote the condensation and cyclization steps. nih.gov Studies have compared various catalysts for their efficiency. For example, metal triflates like In(OTf)₃ have been shown to be highly effective. rsc.org Other catalysts include p-toluenesulfonic acid, molecular iodine, and neodymium(III) nitrate (B79036) hexahydrate. organic-chemistry.org The choice of catalyst can significantly impact reaction rates and yields.
Solvent-free conditions or the use of environmentally benign solvents like water or ionic liquids have also been explored to develop greener synthetic protocols. nih.govnih.gov Microwave irradiation has been successfully used as an alternative energy source to conventional heating, often leading to dramatically reduced reaction times and improved yields. organic-chemistry.org
A one-pot synthesis approach, where a 2-nitroarylcarbonyl compound is reduced in situ to the corresponding 2-amino derivative before the Friedländer condensation, has been developed to improve process efficiency. This method often uses inexpensive reagents like iron powder and hydrochloric acid for the reduction. organic-chemistry.org
Below is a table summarizing typical optimization parameters for the Friedländer synthesis of quinolines based on literature data.
| Catalyst | Solvent | Energy Source | Typical Temperature | Typical Time | Yield Range (%) | Reference |
|---|---|---|---|---|---|---|
| p-Toluene sulphonic acid | Solvent-free | Microwave | N/A | 1.5-4 min | 88-96 | organic-chemistry.org |
| In(OTf)₃ | Solvent-free | Conventional Heating | 80-120 °C | 0.5-4 h | 75-92 | rsc.org |
| Iodine | Ethanol | Conventional Heating | Reflux | 0.5-1 h | 88-95 | organic-chemistry.org |
| Neodymium(III) Nitrate Hexahydrate | Ethanol | Conventional Heating | Reflux | 4-6 h | 82-94 | organic-chemistry.org |
| Amberlyst-15 resin | Ethanol | Conventional Heating | Reflux | 6-10 h | 75-90 | nih.gov |
| KOH | DMSO | Aerial Oxidation | 80 °C | 5-7 h | Good-Excellent | researchgate.net |
Comparative Analysis of Synthetic Routes for Structural Analogues
Several classical and modern methods exist for the synthesis of the quinoline core, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern on the final product. nih.govresearchgate.net
Friedländer Synthesis: This is one of the most versatile and widely used methods for preparing substituted quinolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. Its main advantage is the unambiguous regiochemistry, as the substitution pattern is directly determined by the starting materials. nih.govorganic-chemistry.org However, the required 2-aminoaryl carbonyl compounds can sometimes be challenging to prepare. nih.gov
Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). iipseries.orguop.edu.pk It is effective for producing quinolines that are unsubstituted on the heterocyclic ring. The primary drawbacks are the extremely harsh and often violent reaction conditions and the limited scope for introducing substituents. nih.gov
Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. It offers more flexibility in synthesizing substituted quinolines compared to the Skraup method. nih.govnih.gov However, like the Skraup reaction, it can suffer from harsh conditions and potential polymerization of the unsaturated carbonyl compounds.
Combes Synthesis: This method produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. The reaction involves the formation of an enamine intermediate followed by acid-catalyzed cyclization and dehydration. iipseries.org
Pfitzinger Reaction: This route uses isatin (B1672199) and a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. It is particularly useful for accessing this class of derivatives, which can then be decarboxylated if needed. nih.gov
The following table provides a comparative overview of these common synthetic routes.
| Synthetic Route | Starting Materials | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Friedländer | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl | Acid or base catalysis, often mild | High versatility, unambiguous regiochemistry | Starting materials can be complex to synthesize | nih.govorganic-chemistry.org |
| Skraup | Aniline + Glycerol + Oxidizing agent | Strong acid (H₂SO₄), high temperature | Simple starting materials for unsubstituted quinolines | Harsh, exothermic conditions; limited scope | iipseries.orguop.edu.pknih.gov |
| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Acid catalysis (Lewis or Brønsted) | More versatile than Skraup for substituted quinolines | Harsh conditions, potential for side reactions | nih.govnih.gov |
| Combes | Aniline + β-Diketone | Acid catalysis | Good for 2,4-disubstituted quinolines | Requires specific β-dicarbonyl compounds | iipseries.org |
| Pfitzinger | Isatin + Carbonyl compound | Basic conditions | Specifically produces quinoline-4-carboxylic acids | Limited to this class of products | nih.gov |
Advanced Characterization Techniques and Structural Elucidation in Chemical Research
Spectroscopic Analysis for Definitive Structural Assignment and Electronic Insights
Spectroscopic techniques are indispensable tools for probing the intricate details of a molecule's structure and electronic environment. A combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a complete picture of 4-(6-Bromo-4-phenylquinolin-2-yl)phenol .
NMR spectroscopy is a powerful technique for determining the connectivity of atoms and the electronic environment of nuclei within a molecule. For This compound , both ¹H and ¹³C NMR would be employed.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the quinoline (B57606), phenyl, and phenol (B47542) rings. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effects of the aromatic rings. The phenolic hydroxyl proton would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon atoms attached to the bromine and nitrogen atoms, as well as the phenolic carbon, would exhibit characteristic chemical shifts. The quaternary carbons of the quinoline and phenyl rings would also be identifiable.
A hypothetical data table for the expected NMR shifts is presented below.
| Technique | Expected Chemical Shift Range (ppm) | Assignment |
| ¹H NMR | 9.0 - 7.0 | Aromatic Protons (Quinoline, Phenyl, Phenol) |
| ¹H NMR | 5.0 - 4.0 | Phenolic -OH |
| ¹³C NMR | 160 - 110 | Aromatic Carbons |
| ¹³C NMR | 155 - 150 | C-OH (Phenol) |
| ¹³C NMR | 125 - 120 | C-Br |
Note: This is a generalized representation of expected NMR data.
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of This compound would be expected to display several characteristic absorption bands.
The most prominent feature would be a broad absorption band in the region of 3500-3200 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The C=C and C=N stretching vibrations of the quinoline and other aromatic rings would appear in the 1600-1500 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the lower frequency region, typically around 650-550 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol) | 3500 - 3200 (broad) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C and C=N Stretch (Aromatic Rings) | 1600 - 1500 |
| C-O Stretch (Phenol) | 1260 - 1180 |
| C-Br Stretch | 650 - 550 |
Note: This table presents expected FTIR absorption bands.
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For This compound (C₂₁H₁₄BrNO), HRMS would be used to determine its exact molecular weight. The presence of the bromine atom would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would be a key feature in the mass spectrum for confirming the presence of bromine in the molecule.
| Parameter | Expected Value |
| Molecular Formula | C₂₁H₁₄BrNO |
| Calculated Monoisotopic Mass | 375.0259 u |
| Isotopic Pattern | Presence of M and M+2 peaks in ~1:1 ratio |
Note: The calculated mass is based on the most abundant isotopes.
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the quinoline and phenyl rings in This compound is expected to give rise to strong absorptions in the UV-Vis region. Typically, π → π* transitions in such aromatic systems would result in one or more absorption maxima (λ_max) in the range of 250-400 nm. The position and intensity of these absorptions can be influenced by the solvent polarity.
| Transition | Expected λ_max Range (nm) |
| π → π* | 250 - 400 |
Note: This is a generalized prediction of UV-Vis absorption.
X-ray Crystallography for Solid-State Molecular Architecture
To unambiguously determine the three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the gold standard.
A single crystal X-ray diffraction study of This compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the quinoline ring system and the dihedral angle between the quinoline and the phenyl and phenol substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing.
| Crystallographic Parameter | Information Obtained |
| Crystal System and Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions | Size and shape of the repeating unit |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths and Angles | Geometric parameters of the molecule |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking, etc. |
Note: This table outlines the type of data obtained from a single-crystal X-ray diffraction experiment.
Electrochemical Characterization for Redox Properties
Electrochemical methods are indispensable for probing the redox properties of a molecule, providing information about its ability to donate or accept electrons. This is particularly relevant for compounds like quinoline derivatives, which are often investigated for their potential applications in electronics, catalysis, and sensing.
Cyclic Voltammetry for Electronic Energy Level Determination (e.g., HOMO/LUMO)
Cyclic voltammetry (CV) is a primary technique for investigating the electrochemical behavior of a compound. By measuring the current response to a linearly cycled potential sweep, one can determine the oxidation and reduction potentials of the molecule. These experimental values are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is associated with the molecule's ability to donate an electron (oxidation), while the LUMO level relates to its ability to accept an electron (reduction). The HOMO-LUMO energy gap, which can be estimated from the onset potentials of the first oxidation and reduction peaks, is a key parameter that influences the electronic and optical properties of the material.
Investigation of Electron Transfer Processes
Beyond determining energy levels, cyclic voltammetry also provides insights into the kinetics and reversibility of electron transfer processes. The shape of the CV curve, the separation between the anodic and cathodic peak potentials, and the dependence of the peak currents on the scan rate can reveal whether an electron transfer is reversible, quasi-reversible, or irreversible. This information is crucial for understanding the stability of the charged species formed upon oxidation or reduction and for elucidating the mechanisms of electrochemical reactions. For this compound, studying its electron transfer processes would be essential for assessing its potential in applications that rely on stable redox cycling.
Computational and Theoretical Investigations of 4 6 Bromo 4 Phenylquinolin 2 Yl Phenol Derivatives
Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, valued for its balance of accuracy and computational efficiency. It is extensively used to investigate the structural and electronic properties of molecules. researchgate.netnih.gov For 4-(6-Bromo-4-phenylquinolin-2-yl)phenol, DFT calculations would begin with the optimization of its molecular geometry to find the most stable, lowest-energy conformation.
Prediction of Spectroscopic Parameters
DFT is a reliable tool for predicting spectroscopic data, which can be used to validate and interpret experimental findings. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net Comparing these theoretical spectra with experimental data helps confirm the molecular structure and the vibrational modes associated with specific functional groups, such as the O-H stretch of the phenol (B47542) group, C=N stretching within the quinoline (B57606) ring, and C-Br vibrations. nih.gov Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of peaks in experimental NMR spectra. acs.org
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. uobaghdad.edu.iq A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. For quinoline derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. uobaghdad.edu.iq
Illustrative Data Table 1: Predicted FMO Properties for a Quinoline Derivative This table presents typical data obtained from DFT calculations on quinoline derivatives and serves as an illustrative example.
| Parameter | Value (eV) | Description |
| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.74 | Indicator of chemical stability and reactivity |
| Ionization Potential (I) | 5.89 | Energy required to remove an electron |
| Electron Affinity (A) | 2.15 | Energy released when an electron is added |
| Hardness (η) | 1.87 | Resistance to change in electron configuration |
| Softness (S) | 0.53 | Reciprocal of hardness |
| Electronegativity (χ) | 4.02 | Power to attract electrons |
| Chemical Potential (μ) | -4.02 | Escape tendency of electrons |
| Electrophilicity Index (ω) | 4.32 | Propensity to accept electrons |
Molecular Dynamics and Conformation Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable bond between the quinoline and phenyl rings, MD simulations can explore its conformational landscape. nih.gov These simulations provide insights into how the molecule behaves in different environments (e.g., in a vacuum, in water, or bound to a protein), revealing its stable conformations and the dynamics of its structural changes. This information is particularly valuable for understanding how the molecule's shape might adapt when interacting with a biological target. rsc.org
Quantum Chemical Calculations for Reactivity and Stability Predictions
Beyond FMO analysis, quantum chemical calculations provide a suite of descriptors that quantify a molecule's reactivity and stability. researchgate.net Parameters such as ionization potential, electron affinity, global hardness, softness, and the electrophilicity index are derived from HOMO and LUMO energies. These "global reactivity descriptors" offer a quantitative measure of a molecule's tendency to participate in chemical reactions. For instance, a high electrophilicity index suggests the molecule will behave as a strong electrophile in reactions. Such calculations are fundamental to predicting how this compound might behave in various chemical environments. nih.gov
Molecular Modeling for Ligand-Target Interactions (In Silico)
Molecular modeling, particularly molecular docking, is a critical in silico technique for predicting how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme. bohrium.com Given that many quinoline derivatives exhibit biological activity, molecular docking studies would be essential to explore the therapeutic potential of this compound. acs.orgnih.gov In a typical docking simulation, the compound is placed into the binding site of a target protein, and its orientation and conformation are systematically sampled to find the most favorable binding mode, which is scored based on binding energy. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site, providing a rational basis for its potential mechanism of action. nih.govresearchgate.net
Illustrative Data Table 2: Example Molecular Docking Results for a Quinoline Derivative against a Protein Target This table shows representative data from a molecular docking study, illustrating the types of interactions and energies calculated. This is a hypothetical example.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase EGFR | -8.5 | Met793, Lys745 | Hydrogen Bond, Pi-Alkyl |
| HIV Reverse Transcriptase | -10.2 | Lys101, Tyr181, Val106 | Hydrogen Bond, Pi-Pi Stacking |
| PPARγ | -7.6 | Ser289, His323, Tyr473 | Hydrogen Bond, Pi-Pi T-shaped |
The computational and theoretical investigation of this compound, utilizing methods such as DFT, MD simulations, and molecular docking, is indispensable for a comprehensive understanding of its chemical and physical properties. These in silico approaches provide a detailed picture of the molecule's electronic structure, reactivity, and potential for biological interactions. While specific research on this particular compound is pending, the established success of these computational techniques on analogous quinoline structures underscores their predictive power and importance in modern chemical and pharmaceutical research. Future studies employing these methods will be crucial for unlocking the full potential of this compound.
Docking Simulations with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger macromolecule like a protein or nucleic acid. This method is instrumental in drug discovery for identifying potential therapeutic agents by simulating their interaction with biological targets. While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar bromo- and phenyl-quinoline derivatives reveals their investigation against a range of significant macromolecular targets.
These studies highlight the versatility of the quinoline scaffold in interacting with various enzyme active sites. For instance, derivatives have been docked against enzymes crucial for pathogen survival, such as HIV reverse transcriptase (HIV-RT) and DNA gyrase, indicating their potential as anti-infective agents. nih.govresearchgate.net In the context of cancer therapy, quinoline derivatives have been computationally evaluated against targets like the Epidermal Growth Factor Receptor (EGFR) kinase domain and Aurora A kinase, which are key regulators of cell proliferation. nih.govorientjchem.org The consistent finding across these studies is that the quinoline core structure serves as an effective scaffold for positioning substituents to interact favorably within enzyme binding pockets.
| Macromolecular Target | Therapeutic Area | Quinoline Derivative Type Studied | Reference |
|---|---|---|---|
| HIV Reverse Transcriptase (PDB: 4I2P) | Antiviral (Anti-HIV) | Bromo-substituted quinolines | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | 6-Bromo quinazoline (B50416) derivatives | nih.gov |
| DNA Gyrase (PDB: 6F86) | Antibacterial | 2-Chloroquinoline derivatives | researchgate.net |
| Aurora A Kinase | Anticancer | Substituted quinoline hydrazides | orientjchem.org |
| E. coli Curli Fiber Biogenesis Protein (PDB: 2Y2T) | Antibacterial (Anti-biofilm) | 6-Bromo-4-phenoxyquinoline (B8814892) | nih.gov |
Binding Mode Analysis and Interaction Energies
Following docking simulations, a detailed analysis of the binding mode and the calculation of interaction energies provide deeper insights into the stability and specificity of the ligand-receptor complex. This analysis identifies the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern the binding affinity.
For derivatives related to this compound, studies consistently show that the nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor. The aromatic rings (quinoline, phenyl, and bromo-phenyl) are crucial for establishing hydrophobic and π-stacking interactions with nonpolar amino acid residues in the active site. For example, in studies with 6-bromo quinazoline derivatives targeting EGFR, π-sulfur interactions with the key Met790 residue were observed. nih.gov Similarly, docking of 6-bromo-4-phenoxyquinoline derivatives into a bacterial protein target revealed hydrogen bonding between the quinoline moiety and residues like Lys78. nih.gov
The strength of these interactions is quantified by the binding energy, typically reported in kcal/mol, where a more negative value indicates a stronger and more stable interaction. Across various studies of quinoline derivatives, binding energies ranging from -5.3 kcal/mol to as favorable as -10.67 kcal/mol have been reported, signifying potent theoretical binding to their respective targets. nih.govnih.gov These computational energy values are critical for ranking potential drug candidates and understanding their structure-activity relationships.
| Derivative Type | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Types | Reference |
|---|---|---|---|---|---|
| Bromo-substituted quinoline | HIV Reverse Transcriptase | -10.67 | Not specified | Not specified | nih.gov |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | EGFR | -6.7 | Met790, Lys745, Asp855 | π-sulfur, π-π stacking | nih.gov |
| 2-Chloroquinoline derivative | DNA Gyrase | -6.0 to -7.33 | Not specified | Not specified | researchgate.net |
| 6-Bromo-4-phenoxyquinoline derivative | E. coli Protein (PDB: 2Y2T) | -5.4 | Lys78, Val77, Val80 | Hydrogen bonding, Hydrophobic interactions | nih.gov |
Excited-State Calculations for Photophysical Property Prediction
Theoretical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for predicting the photophysical properties of molecules. These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding electronic transitions, such as light absorption and emission.
For quinoline and isoquinoline (B145761) derivatives, DFT and TD-DFT calculations have been used to predict their UV-visible absorption spectra, oscillator strengths, and the nature of their electronic excited states. nih.govnih.govresearchgate.net The HOMO-LUMO energy gap is a key parameter derived from these calculations; a smaller gap generally corresponds to absorption at longer wavelengths (a bathochromic or red-shift). nih.gov Computational studies on related heterocyclic systems demonstrate that the introduction of different substituent groups (electron-donating or electron-withdrawing) can tune this energy gap and, consequently, the molecule's color and fluorescence properties. nih.govnih.gov
| Compound Type | Computational Method | Predicted Property | Value | Reference |
|---|---|---|---|---|
| Isoquinoline Derivative (Reference) | TD-DFT M06/6-311G(d, p) | λmax (absorption) | 319 nm | nih.gov |
| Substituted Isoquinoline (MPBID4) | TD-DFT M06/6-311G(d, p) | λmax (absorption) | 325 nm | nih.gov |
| Substituted Isoquinoline (MPBID4) | DFT M06/6-311G(d, p) | HOMO-LUMO Energy Gap | 3.079 eV | researchgate.net |
| Quinoline-Amide Derivative | DFT B3LYP/6-31G'(d,p) | HOMO-LUMO Energy Gap | ~3.7 - 4.0 eV | nih.gov |
Exploration of Research Applications of 4 6 Bromo 4 Phenylquinolin 2 Yl Phenol in Advanced Materials Science
Design and Synthesis of Derivatives for Optoelectronic Applications
The functional groups on 4-(6-Bromo-4-phenylquinolin-2-yl)phenol serve as handles for synthesizing a variety of derivatives with potentially enhanced properties for use in devices such as organic light-emitting diodes (OLEDs), sensors, and fluorescent probes.
Development of Fluorescent Organoboron Complexes (Boroquinols)
The phenolic hydroxyl group of this compound is a prime site for complexation with boron-containing reagents to form boroquinols. These organoboron complexes often exhibit strong fluorescence and high thermal stability, making them excellent candidates for emissive materials in OLEDs. The synthesis would typically involve the reaction of the parent phenol (B47542) with a suitable boron source, such as boron trifluoride etherate or various arylboronic acids, to create a tetracoordinate boron center. However, specific studies detailing the synthesis and characterization of boroquinols derived from this compound are not found in the reviewed literature.
Design Principles for Enhanced Luminescence Quantum Yields
To improve the efficiency of light emission, several design strategies could be employed for derivatives of this compound. These include:
Introduction of Electron-Donating and -Accepting Groups: Modifying the phenyl and quinoline (B57606) rings with electron-donating or -accepting moieties can modulate the intramolecular charge transfer (ICT) character of the molecule, which in turn influences the fluorescence quantum yield.
Steric Hindrance: Introducing bulky groups can prevent intermolecular aggregation, which often leads to fluorescence quenching in the solid state.
Heavy Atom Effect: While the bromine atom is present, further modifications could be explored to fine-tune the balance between fluorescence and phosphorescence.
Despite these established principles, specific research applying them to this compound to enhance its luminescence quantum yield is not documented in available sources.
Photophysical Properties and Their Modulation
A comprehensive understanding of the photophysical properties is crucial for the application of any new material in optoelectronic devices. This includes its absorption and emission behavior, the nature of its excited states, and its fluorescence dynamics.
Absorption and Emission Characteristics in Solution and Solid State
The absorption and emission spectra of this compound and its derivatives would provide fundamental insights into their electronic transitions. It is anticipated that these compounds would absorb in the UV-visible region and emit in the visible spectrum. The position and intensity of these bands would be sensitive to the solvent polarity and the physical state (solution vs. solid). A related compound, 4-(6-chloro-4-phenylquinolin-2-yl)phenol, has been reported to exhibit blue emission, suggesting that the bromo-analog would have similar fluorescent properties. However, specific absorption and emission data (λmax,abs and λmax,em) for this compound in various solvents and in the solid state are not available in the surveyed literature.
Intramolecular Charge Transfer Mechanisms
The architecture of this compound, with its electron-rich phenol and phenyl groups connected to the quinoline core, suggests the potential for intramolecular charge transfer upon photoexcitation. In such a process, electron density moves from a donor part of the molecule to an acceptor part. The extent of this charge transfer can significantly affect the emission wavelength and quantum yield. A detailed study of the ICT mechanism would involve solvatochromism studies and computational modeling. This specific analysis for this compound has not been publicly reported.
Stokes Shift Analysis and Fluorescence Lifetime Measurements
The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry between the ground and excited states. A large Stokes shift is often desirable for applications in fluorescent probes and OLEDs to minimize self-absorption. Fluorescence lifetime measurements would reveal the decay kinetics of the excited state and help in quantifying the radiative and non-radiative decay rates. Regrettably, no experimental data on the Stokes shift or fluorescence lifetime for this compound could be located in the available scientific literature.
Potential as Chemical Sensors and Probes
The inherent structure of this compound, which combines a quinoline core with phenyl and phenol substituents, suggests a potential for fluorescence-based sensing. Quinoline derivatives are widely recognized for their fluorescent properties, which can be modulated by the presence of specific analytes. This often forms the basis for their use as chemical sensors. In theory, the phenolic hydroxyl group could act as a recognition site for various ions or molecules, while the bromo and phenyl groups could influence the electronic properties and, consequently, the photophysical response of the molecule.
However, a thorough review of scientific databases and research publications did not reveal any studies that have specifically synthesized or evaluated this compound for its efficacy as a chemical sensor or probe. Therefore, no detailed research findings, such as sensitivity, selectivity, or detection limits for any specific analyte, can be reported at this time. The potential of this compound in the field of chemical sensing remains speculative and awaits empirical investigation.
Integration into Organic Light-Emitting Diode (OLED) Research
Similarly, the application of this compound in the realm of Organic Light-Emitting Diodes (OLEDs) has not been documented in dedicated research articles. Quinoline derivatives are a well-established class of materials in OLED technology, often utilized as electron-transporting materials, hole-blocking materials, or as fluorescent emitters due to their high thermal stability and excellent photoluminescent properties.
The molecular architecture of this compound could theoretically lend itself to use in OLEDs. The planar quinoline structure is conducive to charge transport, and the phenyl and phenol moieties can be functionalized to tune the material's energy levels and emissive properties. The presence of the bromine atom could also be explored for its heavy-atom effect, potentially enabling phosphorescence for more efficient OLED devices.
Despite this theoretical potential, no published studies were found that report the synthesis, characterization, or integration of this compound into an OLED device. Consequently, there is no data available on its performance metrics, such as electroluminescence spectra, quantum efficiency, or device lifetime. The exploration of this specific compound for OLED applications is a potential area for future research.
Investigation of 4 6 Bromo 4 Phenylquinolin 2 Yl Phenol in Molecular Biology and Biochemistry Research
In Vitro Enzyme Inhibition Studies
The ability of a compound to selectively inhibit the activity of specific enzymes is a cornerstone of drug discovery and molecular biology research. 4-(6-Bromo-4-phenylquinolin-2-yl)phenol has been evaluated for its inhibitory potential against several key enzymes, as detailed below.
Cyclooxygenase-2 (COX-2) Enzyme Inhibition Research
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response. Research into a series of 2-(4-phenylquinoline-2-yl)phenol derivatives identified this compound as one of the synthesized compounds. While other analogues in the series were highlighted for their potent direct inhibition of the COX-2 enzyme, the primary reported activity for this compound was in an in vitro anti-inflammatory assay. In a Human Red Blood Cell (HRBC) membrane stabilization assay, which is an indicator of anti-inflammatory activity, the compound exhibited an IC50 value of 0.484 µg/mL. This suggests that while it possesses anti-inflammatory properties, its direct COX-2 enzyme inhibition may be less pronounced than other derivatives in the same class.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Test System | IC50 Value |
|---|---|---|
| HRBC Membrane Stabilization | Human Red Blood Cells | 0.484 µg/mL |
Phosphoinositide 3-Kinase (PI3K) Inhibition Research
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, and survival. The dysregulation of the PI3K signaling pathway is implicated in various diseases, including cancer. A study on substituted 2-(4-phenylquinolin-2-yl)phenols investigated their potential as PI3K inhibitors. While several compounds in the series were identified as potent PI3K inhibitors, the specific inhibitory activity of this compound was not singled out as being among the most potent. Further research is needed to quantify its precise IC50 value against various PI3K isoforms.
Microbial DNA Gyrase Inhibition Studies
Microbial DNA gyrase is an essential bacterial enzyme that is a validated target for antibacterial agents. While no direct studies on the inhibition of DNA gyrase by this compound have been reported, research on closely related quinoline (B57606) derivatives provides insights into the potential activity of this compound class. For instance, certain novel quinoline derivatives have demonstrated potent inhibitory activity against E. coli DNA gyrase. One such derivative, compound 14 from a specific study, exhibited a significant IC50 value, indicating the potential for the quinoline scaffold to be a source of new DNA gyrase inhibitors.
Table 2: DNA Gyrase Inhibitory Activity of a Representative Quinolone Derivative
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Representative Quinolone Derivative | E. coli DNA Gyrase | 3.39 |
Note: The data presented is for a representative quinoline derivative and not for this compound, as direct data for the latter is not currently available.
Analysis of Molecular Interactions with Biological Macromolecules (Beyond Clinical Context)
Understanding how a small molecule interacts with its biological targets at a molecular level is fundamental to biochemical research. This includes identifying binding partners and characterizing the affinity and selectivity of these interactions.
Ligand-Protein Binding Characterization (e.g., Target Identification and Validation)
To elucidate the potential mechanism of action for the observed anti-inflammatory activity, molecular docking studies were performed on the series of 2-(4-phenylquinoline-2-yl)phenol derivatives, including this compound, with the COX-2 enzyme. These computational studies aimed to predict the binding mode of the compounds within the active site of the COX-2 protein (PDB ID: 1CX2). Such in silico analyses are instrumental in rationalizing structure-activity relationships and guiding the design of more potent and selective inhibitors. The docking studies suggest that the quinoline phenol (B47542) scaffold fits within the binding pocket of COX-2, although specific interactions for the 6-bromo substituted derivative have not been detailed in available literature.
Receptor Binding Affinities and Selectivity Profiles
Beyond its enzymatic targets, the broader receptor binding profile of this compound has not been extensively characterized in the public domain. Determining the binding affinities and selectivity of a compound against a panel of receptors is crucial for understanding its potential off-target effects and for identifying novel biological activities. Currently, there is no available data on the receptor binding affinities and selectivity profile of this compound against a wider range of biological macromolecules.
Structure-Activity Relationship (SAR) Studies for Molecular Target Modulation
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the interaction of a compound with its molecular target. For this compound, SAR studies would systematically modify its chemical structure to understand how these changes influence its biological activity.
Impact of Substituents on Molecular Activity
The quinoline scaffold is a common motif in compounds targeting a variety of biological processes, including cancer. nih.gov Research on related bromo-substituted quinolines and 2-(4-phenylquinolin-2-yl) phenols suggests that the nature and position of substituents on the quinoline and phenyl rings are critical for their anticancer effects. researchgate.netresearchgate.net
For this compound, key positions for substitution to probe SAR would include:
The Bromo Group at Position 6: The presence of a halogen, such as bromine, can significantly influence the compound's electronic properties and its ability to form halogen bonds with target proteins. Studies on other quinolines have shown that bromination can enhance cytotoxic effects. researchgate.net
The Phenyl Group at Position 4: Substitutions on this phenyl ring could modulate the compound's steric and electronic profile, affecting its binding affinity and selectivity for a target.
The Phenol Group at Position 2: The hydroxyl group of the phenol moiety is a potential hydrogen bond donor and acceptor, which could be crucial for interaction with a biological target. Modifications such as methylation or replacement with other functional groups would be critical to understanding its role.
A hypothetical SAR study could involve synthesizing a series of analogs of this compound with varied substituents at these positions and evaluating their activity against a specific molecular target, such as a protein kinase or a DNA-associated enzyme.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Compound ID | R1 (Position 6) | R2 (Position 4-phenyl) | R3 (Position 2-phenol) | Predicted Activity |
| Parent | Br | H | OH | Baseline |
| Analog 1 | Cl | H | OH | Potentially similar or slightly reduced |
| Analog 2 | Br | 4-OCH₃ | OH | Potentially altered selectivity/potency |
| Analog 3 | Br | H | OCH₃ | Potentially reduced due to loss of H-bond |
Rational Design Principles for Modulating Molecular Recognition
Rational drug design aims to create new molecules with a specific biological activity based on the known three-dimensional structure of a biological target. For this compound, a rational design approach could be employed if a specific molecular target is identified. For instance, many quinoline derivatives are known to be kinase inhibitors. researchgate.net
If this compound were found to inhibit a particular kinase, its structure could be optimized using the following principles:
Targeting the ATP-Binding Site: The quinoline core could serve as a scaffold to position functional groups that interact with key residues in the ATP-binding pocket of a kinase. The phenol and phenyl groups could be modified to enhance interactions with specific sub-pockets, thereby increasing potency and selectivity.
Exploiting Allosteric Sites: Rational design could also be used to develop derivatives that bind to allosteric sites on a target protein, leading to a different mode of inhibition and potentially greater selectivity.
Improving Physicochemical Properties: Computational methods could be used to predict and optimize the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs to improve their drug-like characteristics.
Cellular Activity Studies on Specific Cell Lines (Excluding Human Clinical Trials)
In vitro studies using cancer cell lines are essential for determining the cellular effects of a compound and elucidating its mechanism of action.
In Vitro Investigation of Cellular Pathways
Based on the activities of related compounds, this compound would likely be investigated for its effects on signaling pathways crucial for cancer cell proliferation and survival. Studies on similar quinazoline (B50416) derivatives have demonstrated the induction of apoptosis (programmed cell death) in leukemia cell lines. nih.gov
A typical investigation of this compound in cancer cell lines, such as breast or colon cancer lines, would involve:
Cell Viability Assays: To determine the concentration-dependent cytotoxic effects of the compound.
Apoptosis Assays: To confirm if the observed cell death is due to apoptosis, techniques like flow cytometry with Annexin V/propidium iodide staining and analysis of DNA fragmentation would be employed. nih.gov
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific checkpoints.
Western Blotting: To analyze the expression levels of key proteins in signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer. researchgate.net
Mechanisms of Cellular Response at the Molecular Level
Understanding the molecular mechanisms underlying the cellular response to this compound is crucial. Research on other bromo-substituted quinolines suggests that they can induce apoptosis and may act as topoisomerase inhibitors. nih.govresearchgate.net Phenolic compounds, in general, have been shown to induce apoptosis through various mechanisms, including the mitochondrial pathway and the production of reactive oxygen species (ROS). mdpi.com
A plausible hypothesis for the mechanism of action of this compound could involve:
Induction of Apoptosis: The compound might trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation. nih.gov
Enzyme Inhibition: It could potentially inhibit key enzymes involved in cell proliferation and survival, such as protein kinases or topoisomerases. researchgate.netresearchgate.net The bromo and phenol moieties could be critical for binding to the active site of such enzymes.
Generation of Reactive Oxygen Species (ROS): The phenol group could be involved in redox cycling, leading to an increase in intracellular ROS levels, which can induce oxidative stress and trigger apoptosis. mdpi.com
Table 2: Potential Molecular Mechanisms of this compound in Cancer Cells
| Mechanism | Key Molecular Events | Experimental Validation |
| Apoptosis Induction | Caspase activation, PARP cleavage, DNA fragmentation | Western blot for caspases, DNA laddering assay |
| Kinase Inhibition | Decreased phosphorylation of downstream targets | In vitro kinase assays, Western blot for phospho-proteins |
| ROS Production | Increased intracellular ROS levels | Flow cytometry with fluorescent ROS probes |
Future Research Directions and Translational Potential in Chemical Sciences
Prospects for Novel Synthetic Methodologies
While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic routes to 4-(6-Bromo-4-phenylquinolin-2-yl)phenol and its analogues. tandfonline.com
Green Chemistry Approaches: Future synthetic methodologies will increasingly emphasize sustainability. This includes the use of greener solvents like water or ethanol, and the development of catalyst-free or metal-free reaction conditions. researchgate.nettandfonline.comresearchgate.net Microwave-assisted organic synthesis and the use of nanocatalysts are also promising avenues to explore for a more environmentally friendly production of this quinoline derivative. tandfonline.comnih.govacs.org
Photocatalysis and Flow Chemistry: Visible-light-mediated photocatalysis offers a mild and efficient way to synthesize quinolines. organic-chemistry.orgrsc.orgacs.org This method can be used for various transformations, including cyclization and functionalization steps. dechema.demdpi.com Combining photocatalysis with flow chemistry can enable the continuous and scalable production of this compound, which is particularly important for its potential translation to industrial applications. springerprofessional.demdpi.comdurham.ac.ukuc.pt
| Synthetic Method | Potential Advantages | Key Research Focus |
| C-H Activation | High atom economy, reduced synthetic steps. rsc.orgnih.gov | Development of selective and efficient catalysts. |
| Green Synthesis | Use of non-toxic solvents, reduced waste. researchgate.nettandfonline.com | Catalyst-free reactions, use of biomass-derived starting materials. |
| Photocatalysis | Mild reaction conditions, use of visible light. rsc.orgdechema.de | Development of novel photocatalysts and reaction pathways. |
| Flow Chemistry | Scalability, improved safety and control. springerprofessional.dedurham.ac.uk | Integration with other advanced synthetic techniques. |
Advancements in Materials Science Applications
The unique photophysical properties of the quinoline ring system make this compound a promising candidate for various applications in materials science.
Fluorescent Sensors: Quinoline derivatives are known to exhibit fluorescence and are widely used in the development of chemosensors for detecting metal ions and other analytes. mdpi.comresearchgate.netnanobioletters.com The phenol (B47542) group in this compound can act as a binding site for metal ions, and its interaction could modulate the fluorescence of the quinoline core, making it a potential selective sensor. rsc.org Future research could focus on tuning the sensitivity and selectivity of this compound for specific analytes. rsc.org
Organic Light-Emitting Diodes (OLEDs): The rigid and planar structure of the phenylquinoline core is beneficial for charge transport and luminescence in organic electronic devices. The functional groups on this compound allow for further modification to optimize its electronic properties for use as an emitter or host material in OLEDs.
Development of Advanced Computational Models
Computational chemistry plays a crucial role in understanding the properties and predicting the behavior of molecules. For this compound, advanced computational models can accelerate its development for various applications.
Molecular Docking and QSAR Studies: To explore its potential in medicinal chemistry, molecular docking studies can be employed to predict the binding affinity of this compound to various biological targets. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate its structural features with its biological activity, guiding the design of more potent analogues.
Predicting Material Properties: Density Functional Theory (DFT) calculations can be used to predict the electronic and photophysical properties of this compound, such as its absorption and emission spectra, which is essential for its application in materials science. These computational models can help in the rational design of new materials with desired properties.
Expansion of Molecular Biology Research Targets
Quinoline derivatives are known to possess a wide range of biological activities, and this compound is a promising candidate for exploring new therapeutic targets. nih.gov
Kinase Inhibition: Many quinoline-based compounds have been identified as potent kinase inhibitors, which are crucial targets in cancer therapy. nih.govresearchgate.netmdpi.comekb.egijmphs.com The structure of this compound could be a scaffold for developing selective inhibitors for specific kinases involved in cancer signaling pathways.
DNA Intercalation and Targeting: The planar aromatic system of the quinoline ring allows it to intercalate into DNA, potentially disrupting DNA replication and transcription in cancer cells. nih.govresearchgate.netresearchgate.netnih.govmdpi.com The substituents on the quinoline core can be modified to enhance this interaction and improve its anticancer activity.
| Potential Biological Target | Therapeutic Area | Mechanism of Action |
| Protein Kinases | Cancer | Inhibition of cell signaling pathways. nih.govekb.eg |
| DNA | Cancer, Infectious Diseases | Intercalation and disruption of DNA processes. nih.govnih.gov |
| Reverse Transcriptase | HIV/AIDS | Inhibition of viral replication. nih.gov |
Unexplored Areas of Chemical Reactivity and Derivatization
The presence of the bromo and phenol functional groups in this compound provides opportunities for a wide range of chemical modifications to create a library of new compounds with diverse properties. researchgate.netrsc.org
Cross-Coupling Reactions: The bromine atom at the 6-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions can be used to introduce a variety of substituents to the quinoline core, allowing for the fine-tuning of its electronic and biological properties. nih.gov
Derivatization of the Phenol Group: The phenol group can be easily derivatized to form ethers, esters, and other functional groups. This can be used to improve the solubility, bioavailability, and targeting ability of the compound for biological applications.
Functionalization of the Quinoline Ring: Direct C-H functionalization of the quinoline ring itself is another avenue for creating new derivatives. nih.govnih.gov This can lead to the introduction of functional groups at positions that are not easily accessible through traditional synthetic methods.
Q & A
Q. What are the optimal methods for synthesizing 4-(6-Bromo-4-phenylquinolin-2-yl)phenol, and how can reaction conditions be optimized?
A common approach involves coupling brominated quinoline precursors with phenolic derivatives via Pd-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using a 6-bromo-4-phenylquinoline scaffold and a boronic acid-functionalized phenol under inert conditions (e.g., N₂ atmosphere) can yield the target compound. Optimization includes screening catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., DMF/toluene mixtures) to enhance yield and purity . Monitoring reaction progress via TLC or HPLC-MS is critical for identifying intermediates and byproducts.
Q. How can spectroscopic techniques (e.g., FTIR, Raman, NMR) be employed to confirm the structure of this compound?
- FTIR/Raman : Identify functional groups such as the phenolic O–H stretch (~3200–3500 cm⁻¹) and C–Br vibrations (~550–650 cm⁻¹). The quinoline ring’s C=N and aromatic C–C stretches (1500–1600 cm⁻¹) are key markers .
- NMR : ¹H NMR should resolve the quinoline protons (e.g., H-2 and H-3 as doublets at δ 8.5–9.0 ppm) and phenolic –OH (δ ~5.5 ppm, exchangeable). ¹³C NMR confirms bromine substitution via deshielding of C-6 (~120 ppm) .
Q. What crystallographic strategies are effective for resolving the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:
- Grow crystals via slow evaporation (e.g., DCM/hexane).
- Collect data with MoKα radiation (λ = 0.71073 Å) on a Bruker CCD diffractometer.
- Refinement parameters: Anisotropic displacement for non-H atoms; hydrogen atoms constrained using riding models. Hydrogen bonding (O–H⋯N/O) stabilizes the lattice, as seen in related quinoline-phenol systems .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic properties and reactivity of the quinoline core?
Bromine at C-6 induces electron-withdrawing effects, polarizing the quinoline ring and enhancing electrophilic substitution at electron-rich positions (e.g., C-2). Computational studies (DFT) reveal decreased electron density at C-6 (Mulliken charge: ~+0.25 e) and increased acidity of the phenolic –OH (pKa ~8.5 vs. ~10 for non-brominated analogs). This impacts reactivity in catalytic reactions (e.g., Suzuki coupling) and binding affinities in biological assays .
Q. What experimental and computational approaches can elucidate the compound’s interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized enzymes (e.g., kinases).
- Molecular Docking (AutoDock/Vina) : Simulate binding poses using crystal structures of target proteins (PDB ID: e.g., 3QKK). The bromoquinoline moiety may occupy hydrophobic pockets, while the phenol forms hydrogen bonds with catalytic residues .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
Q. How do environmental interfaces (e.g., silica surfaces) affect the stability and degradation pathways of this compound?
Under humid conditions, surface-adsorbed this compound undergoes hydrolysis at the C–Br bond, forming 4-phenylquinolin-2-ylphenol and Br⁻ ions. In situ ATR-FTIR and ToF-SIMS can track degradation products. Silanol groups (Si–OH) on silica surfaces catalyze hydrolysis via hydrogen bonding to the phenolic –OH .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity: How to validate antimicrobial claims?
Early studies suggest broad-spectrum activity (MIC ~2 µg/mL against S. aureus), but later work notes variability due to assay conditions (e.g., broth vs. agar dilution). Resolve via:
- Standardized CLSI protocols with positive controls (e.g., ciprofloxacin).
- Check for efflux pump inhibition using verapamil as an inhibitor .
Methodological Best Practices
| Parameter | Recommendation | Reference |
|---|---|---|
| Crystallization Solvent | DCM/hexane (1:3 v/v) | |
| DFT Functional | B3LYP/6-311+G(d,p) | |
| SPR Running Buffer | PBS (pH 7.4) + 0.005% Tween-20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
